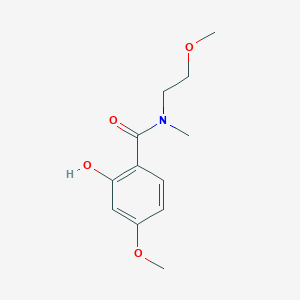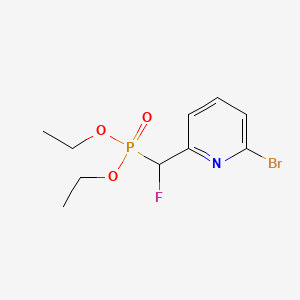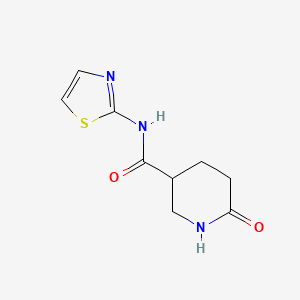![molecular formula C8H14FNO B14905289 rel-((3aS,6aR)-6a-Fluorooctahydrocyclopenta[c]pyrrol-3a-yl)methanol](/img/structure/B14905289.png)
rel-((3aS,6aR)-6a-Fluorooctahydrocyclopenta[c]pyrrol-3a-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rel-((3aR,6aS)-6a-fluorohexahydrocyclopenta[c]pyrrol-3a(1H)-yl)methanol is a complex organic compound with a unique structure that includes a fluorine atom and a hexahydrocyclopenta[c]pyrrole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Rel-((3aR,6aS)-6a-fluorohexahydrocyclopenta[c]pyrrol-3a(1H)-yl)methanol typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the hexahydrocyclopenta[c]pyrrole ring: This can be achieved through a cyclization reaction involving a suitable diene and a nitrogen-containing compound.
Introduction of the fluorine atom: This step often involves the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Addition of the methanol group: This can be done through a nucleophilic substitution reaction where a hydroxyl group is introduced.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Analyse Des Réactions Chimiques
Types of Reactions
Rel-((3aR,6aS)-6a-fluorohexahydrocyclopenta[c]pyrrol-3a(1H)-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The compound can be reduced to remove the fluorine atom or to convert the hydroxyl group to a hydrogen atom.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution of the fluorine atom could yield a variety of functionalized derivatives.
Applications De Recherche Scientifique
Rel-((3aR,6aS)-6a-fluorohexahydrocyclopenta[c]pyrrol-3a(1H)-yl)methanol has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: It can be used in the development of new materials with specific properties, such as increased stability or reactivity.
Mécanisme D'action
The mechanism by which Rel-((3aR,6aS)-6a-fluorohexahydrocyclopenta[c]pyrrol-3a(1H)-yl)methanol exerts its effects involves its interaction with specific molecular targets. The fluorine atom can enhance binding affinity to certain enzymes or receptors, while the hexahydrocyclopenta[c]pyrrole ring can provide structural stability. The hydroxyl group can participate in hydrogen bonding, further influencing the compound’s activity.
Comparaison Avec Des Composés Similaires
Rel-((3aR,6aS)-6a-fluorohexahydrocyclopenta[c]pyrrol-3a(1H)-yl)methanol can be compared with other similar compounds, such as:
Hexahydrocyclopenta[c]pyrrole derivatives: These compounds share the core ring structure but may lack the fluorine atom or hydroxyl group.
Fluorinated alcohols: These compounds contain a fluorine atom and a hydroxyl group but may have different ring structures.
The uniqueness of Rel-((3aR,6aS)-6a-fluorohexahydrocyclopenta[c]pyrrol-3a(1H)-yl)methanol lies in its combination of a fluorine atom, a hexahydrocyclopenta[c]pyrrole ring, and a hydroxyl group, which together confer specific chemical and biological properties.
Propriétés
Formule moléculaire |
C8H14FNO |
|---|---|
Poids moléculaire |
159.20 g/mol |
Nom IUPAC |
[(3aR,6aS)-3a-fluoro-1,2,3,4,5,6-hexahydrocyclopenta[c]pyrrol-6a-yl]methanol |
InChI |
InChI=1S/C8H14FNO/c9-8-3-1-2-7(8,6-11)4-10-5-8/h10-11H,1-6H2/t7-,8-/m0/s1 |
Clé InChI |
WMERYXABTIZQTD-YUMQZZPRSA-N |
SMILES isomérique |
C1C[C@]2(CNC[C@]2(C1)F)CO |
SMILES canonique |
C1CC2(CNCC2(C1)F)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


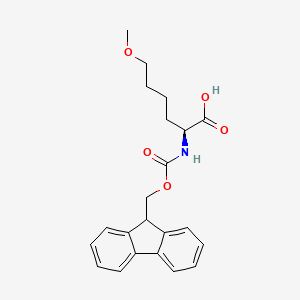
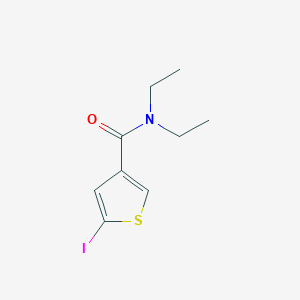
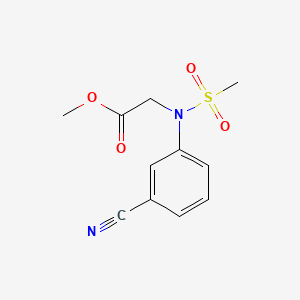
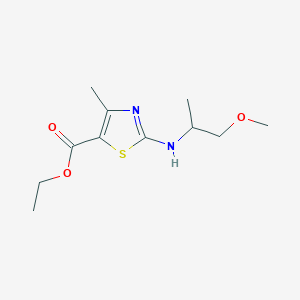
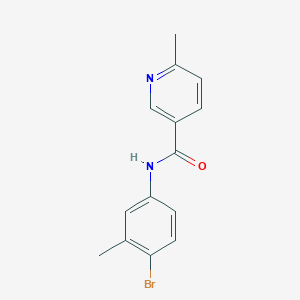
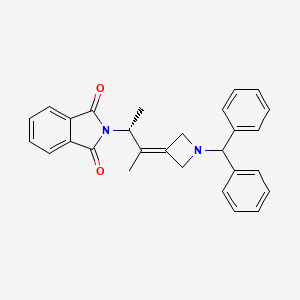
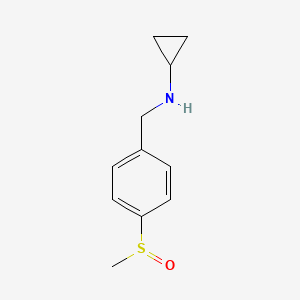
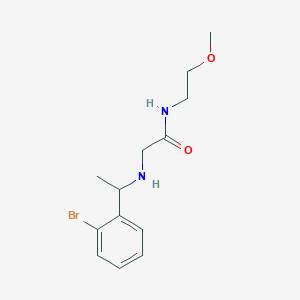
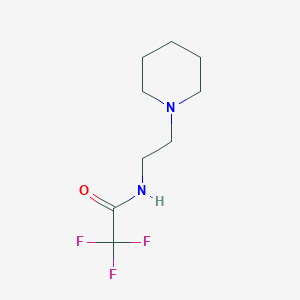
![3-(2-Chlorophenyl)imidazo[1,5-a]pyridine](/img/structure/B14905244.png)
![2-[({6-Chloroimidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]acetic acid](/img/structure/B14905246.png)
